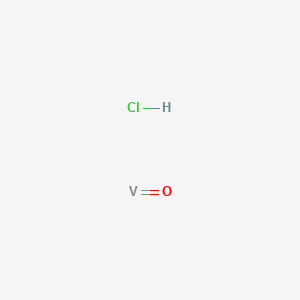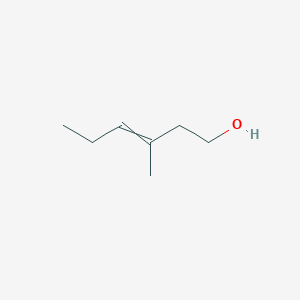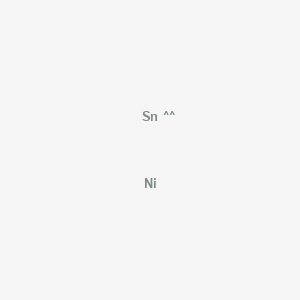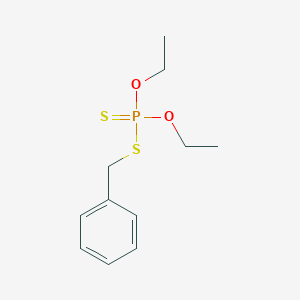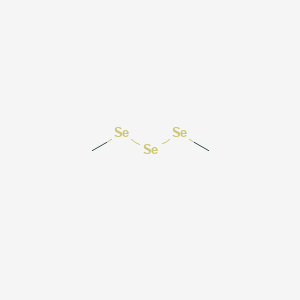
Dimethyl triselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl triselenide is an organoselenium compound with the chemical formula (CH₃Se)₂Se It is a member of the selenide family, which includes various compounds containing selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl triselenide can be synthesized through several methods. One common approach involves the reaction of dimethyl selenide with selenium in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product.
Another method involves the reaction of dimethyl diselenide with selenium in the presence of a reducing agent. This reaction also occurs under mild conditions and produces this compound as the main product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and specialized equipment to ensure high yields and purity. The process typically includes the following steps:
Preparation of Reactants: Dimethyl selenide and selenium are prepared and purified.
Reaction: The reactants are combined in a reactor under controlled conditions, such as temperature and pressure.
Purification: The resulting this compound is purified using techniques such as distillation or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl triselenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethyl selenone and other selenium-containing compounds.
Reduction: It can be reduced to form dimethyl selenide and elemental selenium.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.
Major Products
Oxidation: Dimethyl selenone and other selenium oxides.
Reduction: Dimethyl selenide and elemental selenium.
Substitution: Various organoselenium compounds, depending on the nucleophile used.
Scientific Research Applications
Dimethyl triselenide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Biology: this compound has been studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research has shown that this compound may have therapeutic potential in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials, including semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of dimethyl triselenide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It may also modulate redox-sensitive signaling pathways, leading to changes in gene expression and cellular function.
In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) through the activation of specific signaling pathways, such as the mitochondrial pathway. It can also inhibit the growth and proliferation of cancer cells by interfering with key cellular processes, such as DNA replication and repair.
Comparison with Similar Compounds
Dimethyl triselenide is similar to other organoselenium compounds, such as dimethyl diselenide and dimethyl selenide. it has unique properties that distinguish it from these compounds:
Dimethyl Diselenide: this compound has a higher selenium content and different reactivity compared to dimethyl diselenide. It is more prone to oxidation and can form different selenium-containing products.
Dimethyl Selenide: this compound has a higher molecular weight and different chemical properties compared to dimethyl selenide. It is less volatile and has a higher boiling point.
Similar Compounds
- Dimethyl Diselenide
- Dimethyl Selenide
- Dimethyl Selenone
- Dimethyl Selenyl Sulfide
These compounds share some similarities with this compound but also have distinct chemical and physical properties that make them unique.
Properties
CAS No. |
22009-80-9 |
|---|---|
Molecular Formula |
C2H6Se3 |
Molecular Weight |
267.0 g/mol |
IUPAC Name |
(methyltriselanyl)methane |
InChI |
InChI=1S/C2H6Se3/c1-3-5-4-2/h1-2H3 |
InChI Key |
JLYHRGWTAZOXPR-UHFFFAOYSA-N |
Canonical SMILES |
C[Se][Se][Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


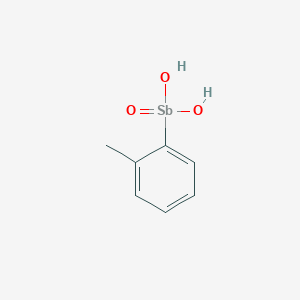
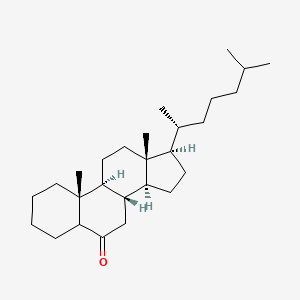
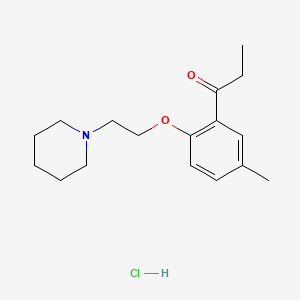
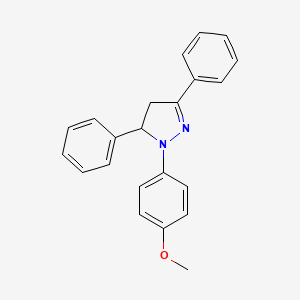
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
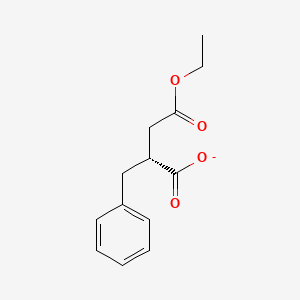
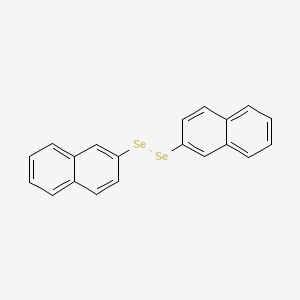
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

